1-Methylpseudouridine
Overview
Description
1-Methylpseudouridine is a modified nucleoside that has gained significant attention in recent years due to its applications in RNA therapy and vaccine development. It is a methylated derivative of pseudouridine, which is a naturally occurring component of transfer RNA (tRNA). The compound is known for its ability to enhance the stability and translation efficiency of synthetic messenger RNA (mRNA), making it a crucial element in the development of mRNA-based vaccines, including those for COVID-19 .
Mechanism of Action
Target of Action
1-Methylpseudouridine (Nthis compound) is a modified nucleoside that primarily targets mRNA . It is a crucial component of transfer RNA (tRNA) and is used in the production and modification of RNA vaccines .
Mode of Action
The compound interacts with its target by being incorporated into mRNA, where it influences the fidelity of mRNA translation . It has been demonstrated that Nthis compound incorporation leads to +1 ribosomal frameshifting, which influences mRNA translation fidelity and triggers off-target immune responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mRNA translation process . The compound’s incorporation into mRNA leads to changes in the translation process, specifically causing +1 ribosomal frameshifting . This can influence the fidelity of protein synthesis and trigger off-target immune responses .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily related to its stability and immunogenicity. When incorporated into nucleic acid oligomers, it increases stability against degradation by enzymes, enhancing the drugs’ lifespan within the body . Moreover, modification strategies can mitigate potential toxic effects and reduce immunogenicity, making drugs safer and better tolerated .
Result of Action
The primary result of this compound’s action is its influence on mRNA translation fidelity. It has been shown to cause +1 ribosomal frameshifting, which can lead to off-target immune responses . Despite this, it has been used successfully in the development of mRNA-based therapies and vaccines, including the COVID-19 vaccines .
Biochemical Analysis
Biochemical Properties
1-Methylpseudouridine is the methylated derivative of pseudouridine . It is used in in vitro transcription and for the production of RNA vaccines . In vertebrates, it stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger . In protein biosynthesis, it is read like uridine and enables comparatively high protein yields .
Cellular Effects
The incorporation of this compound into mRNA results in +1 ribosomal frameshifting, which influences mRNA translation fidelity and triggers off-target immune responses . This modification improved the efficacy of the mRNA coding for the spike protein of COVID-19, becoming a crucial step for developing COVID-19 vaccines .
Molecular Mechanism
This compound is incorporated into mRNA, turning off the immune/eIF2α phosphorylation-dependent inhibition of translation, and increases ribosome pausing and density on the mRNA, thus dramatically facilitating the translation process . It is read like uridine in protein biosynthesis, enabling comparatively high protein yields .
Temporal Effects in Laboratory Settings
The effects of this compound on mRNA translation have been observed to cause +1 ribosomal frameshifting . This influences mRNA translation fidelity and triggers off-target immune responses . Despite the widespread use of modified ribonucleotides in mRNA-based therapies and vaccines, their effect on mRNA translation remains elusive .
Metabolic Pathways
This compound is a component of transfer RNAs (tRNAs), indicating its involvement in protein synthesis
Preparation Methods
The synthesis of 1-Methylpseudouridine typically involves the chemical methylation of pseudouridine. One common method includes the use of methyl iodide as the methylating agent. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base . Industrial production methods may involve more scalable processes, such as enzymatic methylation, which offers higher specificity and yield .
Chemical Reactions Analysis
1-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1-Methylpseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified RNA molecules.
Biology: The compound is employed in studies involving RNA structure and function.
Medicine: It plays a crucial role in the development of mRNA vaccines, such as those for COVID-19, by enhancing the stability and translation efficiency of the mRNA
Industry: The compound is used in the production of synthetic mRNA for various therapeutic applications.
Comparison with Similar Compounds
1-Methylpseudouridine is often compared with other modified nucleosides, such as:
Pseudouridine: The parent compound, which also enhances mRNA stability but to a lesser extent.
N1-Methyluridine: Another methylated nucleoside with similar properties but different structural features.
5-Methylcytidine: Known for its role in DNA methylation and gene regulation
The uniqueness of this compound lies in its ability to significantly reduce the activation of the innate immune response while maintaining high translation efficiency, making it particularly valuable in the context of mRNA vaccine development .
Properties
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYMVOUBXYSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13860-38-3 | |
Record name | NSC240023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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